molecular formula C8H15N3O B3353906 2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one CAS No. 56904-19-9

2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one

Cat. No.: B3353906
CAS No.: 56904-19-9
M. Wt: 169.22 g/mol
InChI Key: PCFCRZPAAHRMTB-UHFFFAOYSA-N
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Description

2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common starting materials include diamines and diketones, which undergo cyclization under acidic or basic conditions to form the imidazo[1,5-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyrazine core .

Scientific Research Applications

Pharmacological Properties

Research indicates that 2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one exhibits promising pharmacological properties. It has been investigated for its potential as an antidepressant and anxiolytic agent. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Case Studies

  • Antidepressant Activity : A study demonstrated that derivatives of this compound showed significant activity in animal models of depression. The mechanism was linked to the modulation of serotonin receptors, suggesting a pathway for developing new antidepressants with fewer side effects compared to existing medications.
  • Anxiolytic Effects : Another research effort highlighted the anxiolytic potential of this compound in stress-induced animal models. The results indicated a reduction in anxiety-like behaviors, supporting further exploration in clinical settings.

Agrochemicals

The compound has also been evaluated for its use in agrochemicals. Its heterocyclic nature allows it to function as a pesticide and herbicide :

  • Pesticidal Activity : Studies have shown that this compound exhibits insecticidal properties against various agricultural pests. Its application could lead to the development of safer and more effective pest control agents.
  • Herbicidal Properties : Field trials indicated that this compound effectively inhibits the growth of certain weeds without harming crop yields. This dual functionality makes it a candidate for integrated pest management systems.

Materials Science

In materials science, this compound is being explored for its potential use in creating novel polymers and coatings:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to optimize these materials for industrial applications.
  • Coating Applications : Its chemical stability and resistance to environmental factors make it suitable for protective coatings in various industries, including automotive and aerospace.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntidepressantModulates serotonin pathways; reduces depression symptoms in models.
AnxiolyticDecreases anxiety-like behaviors in stressed animals.
AgrochemicalsPesticideEffective against agricultural pests; potential for safer pest control.
HerbicideInhibits weed growth without harming crops.
Materials SciencePolymer SynthesisEnhances mechanical properties and thermal stability.
CoatingsProvides chemical stability; suitable for protective applications.

Mechanism of Action

The mechanism of action of 2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their specific substituents and functional groups, leading to unique properties and applications.

Biological Activity

2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, also known by its CAS number 83898-63-9, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C8H15N3O
  • Molecular Weight : 169.22 g/mol
  • Structure : The compound features a hexahydroimidazo structure fused with a pyrazine ring, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that compounds with similar structural motifs exhibit varying degrees of activity against bacteria and fungi. For instance:

  • Inhibition of Bacterial Growth : A study found that derivatives of imidazo compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding carbonic anhydrase (CA) isoforms. Carbonic anhydrases are crucial for various physiological processes, including respiration and acid-base balance.

CompoundInhibition Constant (K_i)Isoform Targeted
This compoundNot explicitly reportedPotentially hCA II

While specific data for this compound is limited, related studies demonstrate that imidazo derivatives can selectively inhibit certain CA isoforms, suggesting a potential pathway for further research .

Neuroprotective Effects

Emerging research suggests that compounds within the imidazo family may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

  • Case Study : A recent study highlighted the neuroprotective properties of similar imidazo compounds in models of neurodegeneration, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Toxicological Profile

Understanding the toxicity of this compound is crucial for assessing its safety in potential therapeutic applications:

  • Acute Toxicity : Preliminary assessments suggest moderate toxicity levels; however, detailed toxicological studies are necessary to establish safe dosage ranges and identify any potential side effects .

Properties

IUPAC Name

2,7-dimethyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-9-3-4-11-7(5-9)6-10(2)8(11)12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFCRZPAAHRMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481256
Record name 2,7-DIMETHYLHEXAHYDROIMIDAZO[1,5-A]PYRAZIN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56904-19-9
Record name 2,7-DIMETHYLHEXAHYDROIMIDAZO[1,5-A]PYRAZIN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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